3,3-Dimethylbutanethioamide
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Overview
Description
3,3-Dimethylbutanethioamide is an organic compound with the molecular formula C6H13NS. It is characterized by the presence of a thioamide group attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutanethioamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thioether derivatives.
Scientific Research Applications
3,3-Dimethylbutanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
3,3-Dimethylbutanamide: Similar structure but with an amide group instead of a thioamide.
3,3-Dimethylbutanal: An aldehyde derivative with different reactivity.
3,3-Dimethylbutanol: An alcohol derivative used in different synthetic applications.
Uniqueness: 3,3-Dimethylbutanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its amide, aldehyde, and alcohol counterparts. The sulfur atom in the thioamide group enhances its ability to participate in specific chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3,3-dimethylbutanethioamide |
InChI |
InChI=1S/C6H13NS/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H2,7,8) |
InChI Key |
ZCDHSELEFNSMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=S)N |
Origin of Product |
United States |
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